molecular formula C10H12N2O2S B070560 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile CAS No. 175277-24-4

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

Cat. No. B070560
CAS RN: 175277-24-4
M. Wt: 224.28 g/mol
InChI Key: XIIHPYHWFPYSRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives involves intricate chemical reactions that allow for the formation of the desired compound with specific functional groups. For instance, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents showcases the methodological approach to introducing specific isotopes into the nicotinonitrile framework for analytical and synthetic purposes (Tsumoto et al., 2003).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by specific spatial arrangements and intramolecular interactions. The conformational tuning of molecular networks in these compounds is often stabilized through C-H…π and π-π interactions, which play a crucial role in their stability and reactivity (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Nicotinonitrile compounds undergo various chemical reactions that highlight their reactivity and functional versatility. For example, reactions of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids result in the formation of substituted nicotinic acid or cyclization products, demonstrating the compound's reactivity under acidic conditions (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Studies on luminescent nicotinonitrile derivatives reveal insights into their photophysical properties, offering potential applications in material science (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, including their reactivity with various reagents and susceptibility to specific transformations, are critical for their application in synthesis and manufacturing. The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine highlights the compound's reactivity and potential pathways for generating novel structures (Nishino et al., 1972).

Scientific Research Applications

Synthesis and Chemical Reactions

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile has been involved in various chemical reactions, contributing to the synthesis of novel compounds. For instance, N,N'-Dimethylthiourea and 3,4,5,6-tetrahydro-2-pyrimidinethiol reacted with 2-chloro-nicotinonitrile, leading to secondary cyclizations and the formation of new ring systems, showcasing the compound's reactivity and potential in creating heterocyclic structures (Coppola & Shapiro, 1981). Similarly, the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine and related compounds from 6-(furan-2-yl)-nicotinonitrile showcases the utility of such nicotinonitriles in the preparation of labelled compounds for scientific studies (Ismail & Boykin, 2004).

Antioxidant and Antimicrobial Properties

Research has indicated the potential antioxidant properties of some nicotinonitriles. A study involving one-pot condensation of various compounds, including malononitrile and furan-2-carbaldehyde, followed by cyanoacetylation, led to the synthesis of nicotinonitriles that were evaluated for their antioxidant capacities (Gouda et al., 2016). Furthermore, the synthesis and evaluation of novel pyrido[2,3-d]pyrimidine derivatives from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile demonstrated antimicrobial activities, indicating the compound's relevance in developing new antibacterial and antifungal agents (Behalo, 2008).

properties

IUPAC Name

6-(dimethoxymethyl)-2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIHPYHWFPYSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=C(C=C1)C#N)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198786
Record name 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

CAS RN

175277-24-4
Record name 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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